molecular formula C20H26N2OS B5682439 1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B5682439
M. Wt: 342.5 g/mol
InChI Key: WWTNCOWVNRUMTB-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the reaction of 1-(3-methoxybenzyl)piperazine with 4-(methylsulfanyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methoxy group or reduce any double bonds.

    Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Demethylated products, reduced benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound might bind to a receptor, altering its conformation and triggering a cascade of intracellular events.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxybenzyl)piperazine: Lacks the 4-(methylsulfanyl)benzyl group.

    4-(Methylsulfanyl)benzylpiperazine: Lacks the 3-methoxybenzyl group.

    1-Benzyl-4-(4-methylsulfanyl)benzylpiperazine: Similar structure but without the methoxy group.

Uniqueness

1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is unique due to the presence of both the 3-methoxybenzyl and 4-(methylsulfanyl)benzyl groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-23-19-5-3-4-18(14-19)16-22-12-10-21(11-13-22)15-17-6-8-20(24-2)9-7-17/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTNCOWVNRUMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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